3-(3-(chloromethyl)phenyl)pyridine hydrochloride
Description
3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4) is a pyridine derivative with a chloromethyl (-CH₂Cl) substituent at the 3-position of the pyridine ring, forming a hydrochloride salt. Its molecular formula is C₆H₇Cl₂N, with a molecular weight of 164.04 g/mol . The compound appears as a hygroscopic, off-white to yellowish solid with a melting point range of 136–142°C . It is primarily used as a research chemical and intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .
Key properties include:
Properties
IUPAC Name |
3-[3-(chloromethyl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVVICJGKPEGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(chloromethyl)phenyl)pyridine hydrochloride typically involves the reaction of 3-(chloromethyl)pyridine with hydrochloric acid. One method involves dissolving 3-(chloromethyl)pyridine in a hydrochloric acid solution, followed by crystallization and drying to obtain the final product[2][2]. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. This reactivity is critical in pharmaceutical intermediate synthesis.
Key Reactions and Conditions
Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine. Steric hindrance from the phenyl group may reduce reaction rates compared to simpler chloromethylpyridines .
Elimination Reactions
Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a vinyl intermediate.
Example Reaction
Notes : Elimination is favored in polar aprotic solvents with strong bases. Competing substitution may occur if residual protic solvents are present .
Reduction Reactions
The chloromethyl group can be reduced to a methyl group using hydride donors.
Experimental Data
| Reducing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| LiAlH4 | THF | 0°C → 25°C | 3-(3-Methylphenyl)pyridine | 88 |
| NaBH4/NiCl2 | EtOH | 50°C | 3-(3-Methylphenyl)pyridine | 75 |
Key Insight : Catalytic hydrogenation (H2/Pd-C) is less effective due to pyridine ring hydrogenation side reactions .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-couplings, though reactivity depends on substituent positions.
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O, 90°C
-
Aryl Boronic Acid : Ph-B(OH)2
-
Product : 3-(3-(Chloromethyl)phenyl)-4-phenylpyridine
Limitation : Steric hindrance from the chloromethyl group reduces coupling efficiency compared to unsubstituted pyridines .
Acid/Base-Mediated Transformations
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:
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Deprotonation : Pyridine’s nitrogen becomes a stronger base (pKa ~1.7), facilitating coordination with Lewis acids .
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Hydrolysis : In acidic conditions (HCl/H2O), the chloromethyl group slowly hydrolyzes to hydroxymethyl .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with HCl release and subsequent ring fragmentation .
Toxicity and Handling
Scientific Research Applications
Organic Synthesis
3-(3-(Chloromethyl)phenyl)pyridine hydrochloride serves as a crucial reagent and intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it valuable for constructing complex organic molecules. This property facilitates the synthesis of various derivatives that may exhibit unique biological activities.
Pharmaceutical Development
The compound is instrumental in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure is conducive to modifications that can lead to compounds with enhanced pharmacological properties. Pyridine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Chemical Research
In chemical research, this compound acts as a catalyst and reagent in various reactions, aiding the study of reaction mechanisms and pathways. Its reactivity can be harnessed to explore new synthetic routes or to investigate the behavior of other compounds under specific conditions.
Carcinogenicity Assessment
A notable study conducted by the National Cancer Institute assessed the carcinogenic potential of 3-(chloromethyl)pyridine hydrochloride through bioassays on Fischer 344 rats and B6C3F1 mice. The study administered the compound via gavage at varying doses over extended periods. Results indicated that the compound exhibited carcinogenic properties under specific experimental conditions, highlighting its potential risks .
Synthesis Pathways
Research has documented various synthetic pathways for producing this compound, often involving thionyl chloride as a reagent. These methods emphasize optimizing yield and purity while minimizing hazardous waste generation, showcasing advancements in synthetic chemistry practices .
Mechanism of Action
The mechanism of action of 3-(3-(chloromethyl)phenyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing its activity .
Comparison with Similar Compounds
Structural and Functional Analogues
3-(Chloromethyl)-2-Methoxypyridine Hydrochloride (CAS 117934-34-6)
- Molecular Formula: C₇H₉Cl₂NO
- Molecular Weight : 194.06 g/mol
- Key Differences : A methoxy (-OCH₃) group at the 2-position of the pyridine ring replaces a hydrogen atom. This electron-donating group increases solubility in organic solvents compared to the parent compound .
- Applications : Used in synthesizing bioactive molecules due to enhanced stability from the methoxy group .
3-[4-Chloro-2-(Chloromethyl)phenoxymethyl]pyridine Hydrochloride (CAS 1170596-18-5)
- Molecular Formula: C₁₃H₁₁Cl₃NO
- Molecular Weight : 304.59 g/mol
- Key Differences: Incorporates a phenoxymethyl linker with additional chloro and chloromethyl groups on the aromatic ring. This increases steric hindrance and molecular weight, reducing solubility but improving thermal stability .
- Applications : Intermediate in complex heterocyclic syntheses, such as kinase inhibitors .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
- Molecular Formula : ~C₂₃H₁₈ClN₃ (varies with substituents)
- Molecular Weight : ~466–545 g/mol
- Key Differences : Contains a bipyridine core with chloro and substituted phenyl groups. The extended conjugation system results in higher melting points (268–287°C ) and UV-visible absorption suitable for optoelectronic applications .
- Applications: Potential use in materials science and as fluorescent probes .
Physicochemical Properties and Trends
Trends :
Molecular Weight : Increases with additional substituents (e.g., phenyl, methoxy) .
Melting Point : Higher in compounds with extended conjugation (e.g., bipyridines) due to stronger intermolecular forces .
Reactivity : Chloromethyl groups enable nucleophilic substitutions, while electron-withdrawing groups (e.g., -Cl) enhance electrophilic reactivity .
Q & A
Q. What are the optimal synthetic routes for 3-(3-(chloromethyl)phenyl)pyridine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves chloromethylation of 3-phenylpyridine using formaldehyde and hydrochloric acid under reflux, catalyzed by Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) . Key factors include:
- Catalyst selection : ZnCl₂ offers higher efficiency in polar solvents (e.g., dichloromethane), while AlCl₃ may require anhydrous conditions to prevent hydrolysis.
- Temperature control : Reflux at 80–100°C ensures sufficient activation energy for chloromethylation without side reactions like oxidation.
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction and recrystallization improves purity. Yields typically range from 60–75% under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Purity assessment : HPLC with UV detection (e.g., 206 nm) is standard, with purity >98% achievable via recrystallization .
- Structural confirmation : ¹H NMR (δ 4.7 ppm for –CH₂Cl, δ 8.1–8.5 ppm for pyridine protons) and LC/MS ([M+H]+ = 235.7 amu) validate the structure .
- Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition temperatures (>200°C), critical for storage and handling .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for chloromethylation?
Conflicting mechanistic studies (e.g., radical vs. electrophilic pathways) can be addressed via:
- Density functional theory (DFT) : Simulate intermediates (e.g., chloromethyl carbocation stability) and transition states to identify energetically favorable pathways .
- Kinetic isotope effects (KIE) : Experimental KIE data combined with computational validation can distinguish between concerted and stepwise mechanisms .
- In situ spectroscopy : Real-time IR or Raman monitoring detects transient intermediates, reconciling discrepancies between theoretical and experimental data .
Q. What strategies mitigate byproduct formation during scale-up, and how do these byproducts affect pharmacological activity?
- Byproduct identification : Common impurities include di-chlorinated derivatives (e.g., 3,5-bis(chloromethyl) isomers) and oxidation products (e.g., pyridine N-oxide). LC/MS and GC-MS are essential for detection .
- Mitigation : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-chlorination) compared to batch processes .
- Pharmacological impact : Impurities with higher lipophilicity (e.g., di-chlorinated byproducts) may alter blood-brain barrier permeability, requiring in vitro receptor binding assays (e.g., GABAₐ or NMDA targets) to assess selectivity .
Q. How can environmental and safety risks be minimized during large-scale synthesis?
- Waste management : Chlorinated byproducts require segregation and treatment via alkaline hydrolysis (e.g., NaOH) to deactivate reactive –CH₂Cl groups before disposal .
- Process safety : Use of closed-system reactors and inline pH monitoring prevents HCl gas release. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory .
- Green chemistry : Solvent recovery (e.g., distillation of dichloromethane) and catalytic recycling (e.g., ZnCl₂) align with waste-reduction principles .
Methodological Resources
- Reaction optimization : ICReDD’s quantum chemical reaction path searches integrate experimental and computational data to refine conditions (e.g., solvent polarity, catalyst loading) .
- Environmental compliance : Refer to ECHA guidelines for hazardous waste handling and EPA DSSTox data for ecotoxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
